N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide
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Description
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The synthesis and reactivity of compounds related to N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)thiophene-2-carboxamide have been explored in various studies. These compounds exhibit diverse reactivity, enabling the synthesis of complex heterocyclic structures. For example, Aleksandrov and El’chaninov (2017) demonstrated the synthesis of N-(1-Naphthyl)furan-2-carboxamide, which was further processed to create complex benzothiazole derivatives through electrophilic substitution reactions like nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). This study highlights the potential of such compounds in synthesizing novel organic materials with possible applications in various fields, including pharmaceuticals and materials science.
Antimicrobial and Anticancer Activities
Research into the biological activities of heterocyclic carboxamide compounds has shown promising results, particularly in antimicrobial and anticancer applications. Banba, Yoshikawa, and Katsuta (2013) found that certain aromatic heterocyclic carboxamides exhibited high activity against gray mold, indicating potential use as fungicides (Banba, Yoshikawa, & Katsuta, 2013). Additionally, Zaki, Al-Gendey, and Abdelhamid (2018) reported that derivatives of furan-containing compounds demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line, suggesting their potential in cancer therapy (Zaki, Al-Gendey, & Abdelhamid, 2018).
Supramolecular Chemistry
The supramolecular chemistry of furan and thiophene carboxamide compounds has been studied for its implications in crystal packing and molecular interactions. Rahmani, Salimi, Mohammadzadeh, and Sparkes (2016) investigated the impact of aromaticity on crystal packing, revealing that heteroatom substitution from oxygen to sulfur increases the effectiveness of π-based interactions, which could influence the design of molecular materials with specific optical or electronic properties (Rahmani, Salimi, Mohammadzadeh, & Sparkes, 2016).
Chemical Synthesis and Functionalization
The chemical synthesis and functionalization of compounds related to this compound have been explored to create various derivatives with potential industrial and pharmaceutical applications. El-Essawy and Rady (2011) detailed the synthesis of N-alkylated products from furan-2-ylmethylidene precursors, leading to the creation of triazole, oxadiazole, and thiadiazole derivatives, which could serve as building blocks for more complex molecules (El-Essawy & Rady, 2011).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-20-16-7-2-6-14(16)15(19-20)12-21(11-13-5-3-9-23-13)18(22)17-8-4-10-24-17/h3-5,8-10H,2,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSYMTUIUJRCNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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